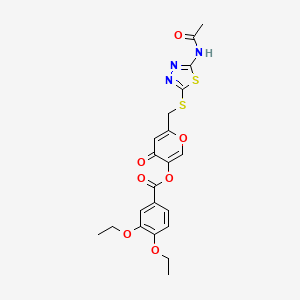

![molecular formula C17H16N2O2 B2830506 N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-25-0](/img/structure/B2830506.png)

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, fused with a furan ring, an aromatic heterocycle with an oxygen atom . The molecule also features an amide functional group, which is a common feature in a wide range of bioactive compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving cyclization reactions . For instance, thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with a furan ring, along with an ethylphenyl group and a carboxamide group attached to specific carbon atoms in the ring system .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyridine and furan rings, as well as the amide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the polar amide group could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of novel compounds with potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. For instance, the creation of new pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in therapeutic applications (Rahmouni et al., 2016). Similarly, the development of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazones showed promising antidepressant and nootropic activities (Thomas et al., 2016), underscoring the compound's versatility in CNS-related applications.

Material Science and Polymer Chemistry

In the realm of materials science, the synthesis of aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups from novel dicarboxylic acid monomers, including those incorporating pyridine units, has been investigated. These polyamides exhibited excellent solubility and thermal stability, suggesting their utility in high-performance materials (Ravikumar & Saravanan, 2012).

Chemical Synthesis and Reactivity

Research into the reactivity and chemical synthesis of related compounds has led to the discovery of various heterocyclic derivatives with significant applications. For example, the synthesis of unfused heterobicycles as amplifiers of phleomycin highlighted a range of pyridinylpyrimidines with strongly basic side chains, demonstrating the compound's potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Mécanisme D'action

Target of Action

albicans . Therefore, it’s plausible that this compound may also target similar microbial strains.

Mode of Action

Related compounds have been shown to interact with their targets, leading to inhibition of microbial growth . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the targeted microbes.

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it’s likely that this compound affects pathways essential for microbial growth and survival .

Result of Action

The result of the action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is likely the inhibition of microbial growth, given the antimicrobial activity of similar compounds . This would result in molecular and cellular effects that disrupt the normal functioning of the targeted microbes, leading to their death or inhibited growth.

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-3-12-5-7-13(8-6-12)19-17(20)16-10-14-15(21-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYNRPQGOMZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830424.png)

![8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2830425.png)

![N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2830428.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one](/img/structure/B2830429.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)

![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)

![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)

![N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2830444.png)